molecular formula C13H17NO2 B4278108 N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide

N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B4278108
M. Wt: 219.28 g/mol
InChI Key: VVALYQNWBQDGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C₁₃H₁₇NO₂ It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a 3,5-dimethylphenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Intermediate: The reaction begins with the preparation of 3,5-dimethylphenol, which is then reacted with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid.

    Amidation Reaction: The 3,5-dimethylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with cyclopropylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted amides.

Scientific Research Applications

N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the phenoxy moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(3,5-dimethoxyphenoxy)acetamide: Similar structure with methoxy groups instead of methyl groups.

    N-cyclopropyl-2-(3,5-dichlorophenoxy)acetamide: Similar structure with chloro groups instead of methyl groups.

    N-cyclopropyl-2-(3,5-dimethylphenoxy)propionamide: Similar structure with a propionamide moiety instead of an acetamide moiety.

Uniqueness

N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide is unique due to the presence of both the cyclopropyl group and the 3,5-dimethylphenoxy group, which confer specific chemical and biological properties

Properties

IUPAC Name

N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-5-10(2)7-12(6-9)16-8-13(15)14-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVALYQNWBQDGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-2-(3,5-dimethylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.